

commercial availability and purity of 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-fluoro-1H-indazol-3-amine

Cat. No.: B189249

[Get Quote](#)

Technical Guide: 4-Fluoro-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-fluoro-1H-indazol-3-amine**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document covers its commercial availability, purity, a detailed plausible synthesis protocol, and its established role as a key building block in the development of kinase inhibitors.

Commercial Availability and Purity

4-Fluoro-1H-indazol-3-amine is readily available from a variety of commercial suppliers. The compound is typically offered in research quantities with purities suitable for most laboratory applications. Below is a summary of representative data from various suppliers.

Supplier	CAS Number	Purity	Available Quantities
AOBChem	404827-78-7	97%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g
ChemScene	404827-78-7	≥98%	Inquire for details
Santa Cruz Biotechnology	404827-78-7	Inquire for details	Inquire for details

Synthesis and Purification

The synthesis of 3-aminoindazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of a 2-halobenzonitrile with hydrazine. For the synthesis of **4-fluoro-1H-indazol-3-amine**, the logical precursor is 2,6-difluorobenzonitrile. The following experimental protocol is a detailed, plausible method derived from established syntheses of structurally similar compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine.[1]

Experimental Protocol: Synthesis of 4-Fluoro-1H-indazol-3-amine

Reaction Scheme:

Materials:

- 2,6-Difluorobenzonitrile
- Hydrazine hydrate (80% in water)
- Sodium Acetate (NaOAc)
- 2-Methyltetrahydrofuran (2-MeTHF)
- Methanol (MeOH)
- Water (H₂O)

Procedure:

- Reaction Setup: To a Parr reactor or a sealed reaction vessel, add 2,6-difluorobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-Methyltetrahydrofuran (5 volumes).
- Addition of Hydrazine: Add hydrazine hydrate (4.0 eq) to the reaction mixture.
- Reaction: Seal the vessel and heat the mixture to an internal temperature of 95 °C. Stir the reaction for 18 hours.

- Work-up: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization.
- Purification (Recrystallization): The crude solid is triturated with a mixture of methanol and water (e.g., 80:20 v/v) to induce crystallization. The solid product is then collected by filtration, washed with a cold solvent mixture, and dried under vacuum to yield **4-fluoro-1H-indazol-3-amine**.

Characterization

The structure and purity of the synthesized **4-fluoro-1H-indazol-3-amine** can be confirmed by standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Role in Drug Discovery and Development

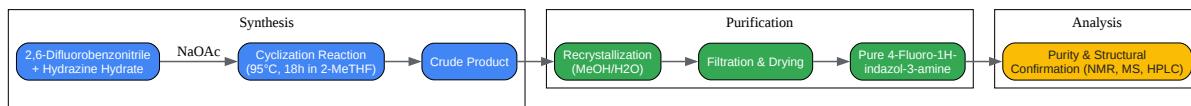
The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.^[2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

Mechanism of Action as a Kinase Inhibitor

The 3-aminoindazole moiety has been identified as an effective "hinge-binding" fragment.^[3] The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the enzyme and is critical for binding ATP. The amino and indazole nitrogen atoms of the 3-aminoindazole scaffold can form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, mimicking the interaction of the adenine part of ATP. This binding mode effectively blocks the ATP-binding site and inhibits the kinase's activity.

The fluorine atom at the 4-position of the indazole ring can serve to modulate the electronic properties and binding affinity of the molecule. It can also be a site for further chemical

modification to improve potency, selectivity, and pharmacokinetic properties.

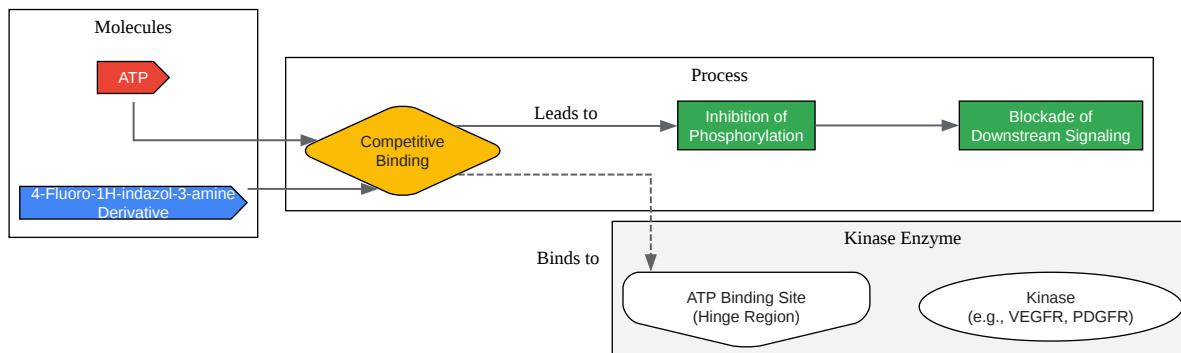

Signaling Pathway Inhibition

While specific biological data for **4-fluoro-1H-indazol-3-amine** is not extensively published, its structural motif is a core component of inhibitors targeting various receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4] These RTKs are key regulators of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. By inhibiting these kinases, 3-aminoindazole-based drugs can disrupt the signaling pathways that promote cancer cell proliferation and survival.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-fluoro-1H-indazol-3-amine**.



[Click to download full resolution via product page](#)

Caption: Synthetic and purification workflow for **4-fluoro-1H-indazol-3-amine**.

Kinase Inhibition Mechanism

This diagram illustrates the general mechanism by which 3-aminoindazole derivatives inhibit kinase activity by binding to the ATP-binding site.

[Click to download full resolution via product page](#)

Caption: General mechanism of kinase inhibition by 3-aminoindazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]

- To cite this document: BenchChem. [commercial availability and purity of 4-fluoro-1H-indazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189249#commercial-availability-and-purity-of-4-fluoro-1h-indazol-3-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com